molecular formula C2H7NO2 B14390048 Dimethoxyamine CAS No. 88470-26-2

Dimethoxyamine

Cat. No.: B14390048
CAS No.: 88470-26-2
M. Wt: 77.08 g/mol
InChI Key: NHOWREQLQRFDRW-UHFFFAOYSA-N
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Description

Dimethoxyamine (CAS: Not explicitly provided; alternative names include 1,1-Dimethoxy-N,N-dimethylmethanamine or N,N-Dimethylformamide Dimethyl Acetal) is a tertiary amine derivative characterized by two methoxy groups attached to a central nitrogen atom. It is widely utilized in organic synthesis as a chiral auxiliary and catalyst in enantioselective reactions. For example, (R,R)-dimethoxyamine (−)-34d has been employed in the enantioselective synthesis of iodolactones, achieving >99:1 enantiomeric ratios in key intermediates for antibiotic CJ-16,264. Its role in kinetic resolution and stereochemical control underscores its importance in asymmetric catalysis.

Properties

CAS No.

88470-26-2

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

IUPAC Name

(methoxyamino)oxymethane

InChI

InChI=1S/C2H7NO2/c1-4-3-5-2/h3H,1-2H3

InChI Key

NHOWREQLQRFDRW-UHFFFAOYSA-N

Canonical SMILES

CONOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxyamine can be synthesized through several methods. One common approach involves the reaction of methanol with hydroxylamine, resulting in the formation of this compound. This reaction typically requires an acidic catalyst to proceed efficiently. Another method involves the reaction of dimethyl sulfate with hydroxylamine, which also yields this compound under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethoxyamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

Dimethoxyamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethoxyamine involves its ability to act as a nucleophile, participating in various chemical reactions. The presence of methoxy groups enhances its reactivity, allowing it to form stable intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Key Differences :

  • Volatility : DMA is highly volatile and poses acute inhalation risks, whereas this compound’s stability under synthetic conditions (e.g., iodolactonization at room temperature) suggests lower volatility.
  • Stereochemical Utility : this compound enables precise stereochemical outcomes in lactonization reactions, a feature absent in DMA.

Methoxyamine Hydrochloride

Property This compound Methoxyamine Hydrochloride
Structure Tertiary amine with two methoxy groups Primary amine with one methoxy group
Reactivity Chiral auxiliary in lactonization Nucleophile in DNA/RNA damage repair studies
Safety No acute toxicity data Causes methemoglobinemia in high doses

Key Differences :

  • Functionality : Methoxyamine hydrochloride’s primary amine group allows nucleophilic attack in biochemical contexts, whereas this compound’s tertiary structure facilitates steric control in catalysis.

Bis(4-methoxyphenyl)amine

Property This compound Bis(4-methoxyphenyl)amine
Synthesis Derived from kinetic resolution Synthesized via Ullmann coupling (Cs₂CO₃, DMF, 155°C)
Applications Antibiotic synthesis Photovoltaic materials, charge transport

Key Differences :

  • Electronic Effects : Bis(4-methoxyphenyl)amine’s conjugated aromatic system enhances electron-donating capacity for optoelectronic applications, contrasting with this compound’s role in stereochemical induction.

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